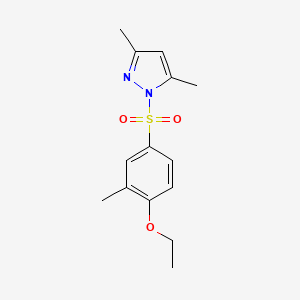

1-((4-ethoxy-3-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-((4-ethoxy-3-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole” belongs to a class of organic compounds known as sulfonyl compounds. These are compounds containing a functional group called a sulfonyl group attached to two carbon atoms .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. Unfortunately, the specific molecular structure analysis for this compound is not available in the sources I have access to .Applications De Recherche Scientifique

Tautomerism and Structural Studies

- Annular Tautomerism of NH-Pyrazoles: Structures of NH-pyrazoles, including derivatives similar to 1-((4-ethoxy-3-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole, have been determined through X-ray crystallography. These compounds demonstrate complex patterns of hydrogen bonds and tautomerism in both solution and solid states (Cornago et al., 2009).

Bioactivity and Medicinal Chemistry

- Pyrazoline Benzensulfonamides as Enzyme Inhibitors: Pyrazoline benzensulfonamides, structurally related to the given compound, have shown potential as inhibitors of human carbonic anhydrase and acetylcholinesterase enzymes, with low cytotoxicity and potential for developing novel enzyme inhibitor candidates (Ozmen Ozgun et al., 2019).

Electrochemical Properties

- Polarographic Studies: The electrochemical behavior of pyrazole derivatives, including the reduction processes of different protonated species, has been studied, providing insights into their potential applications in electrochemical sensors or devices (Seth et al., 1981).

Synthesis and Chemical Properties

- Sulfonylation of Aminopyrazoles: Research on the sulfonylation of 4-amino-1H pyrazoles, closely related to the compound , has led to the synthesis of new compounds with potential applications in various chemical domains. These compounds' structures were confirmed using spectroscopic techniques (Povarov et al., 2017).

Molecular Conformation and Hydrogen Bonding

- Hydrogen Bonding in Pyrazole Derivatives: Studies on 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives have revealed complex hydrogen-bonded structures, providing valuable insights for the design of molecular materials based on pyrazole scaffolds (Asma et al., 2018).

Photolytic and Thermal Transformations

- Photolytic and Thermal Transformations of Spirocyclic 3H-pyrazoles: The transformations of spirocyclic 3H-pyrazoles under various conditions, such as thermal and photolytic, have been studied. These findings are important for understanding the reactivity and stability of pyrazole-based compounds (Vasin et al., 2014).

Mécanisme D'action

Propriétés

IUPAC Name |

1-(4-ethoxy-3-methylphenyl)sulfonyl-3,5-dimethylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c1-5-19-14-7-6-13(8-10(14)2)20(17,18)16-12(4)9-11(3)15-16/h6-9H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPKDYVMVSIVHRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N2C(=CC(=N2)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2980076.png)

![N-(1-cyano-1-cyclopropylethyl)-2-(3-{methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amino}pyrrolidin-1-yl)acetamide](/img/structure/B2980082.png)

![Tert-butyl N-(3-azabicyclo[3.2.0]heptan-6-ylmethyl)carbamate](/img/structure/B2980084.png)

![4-fluoro-N-(2-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2980085.png)

![methyl 2-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate](/img/structure/B2980092.png)

![Tert-butyl N-[2-(3-aminophenoxy)ethyl]carbamate](/img/structure/B2980095.png)

![N-[2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2980097.png)

![N-(2-fluorophenyl)-2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2980099.png)